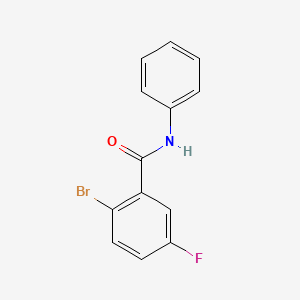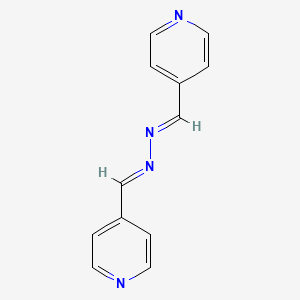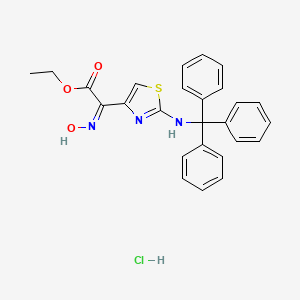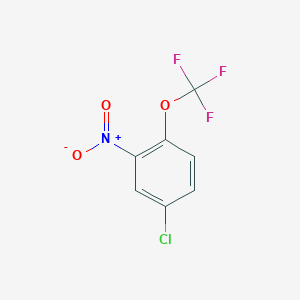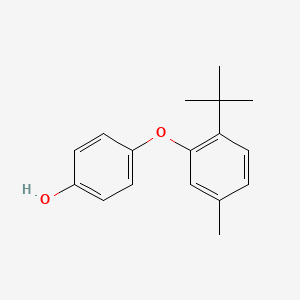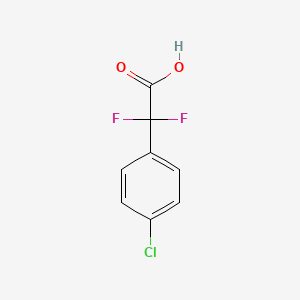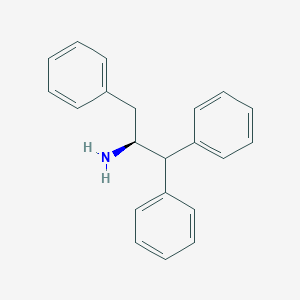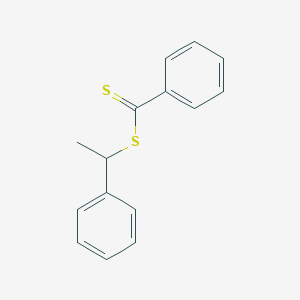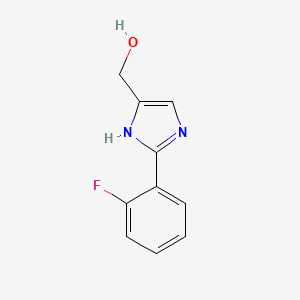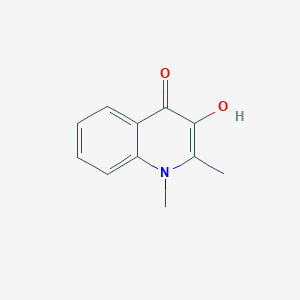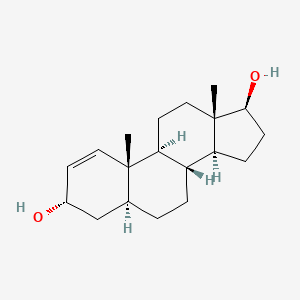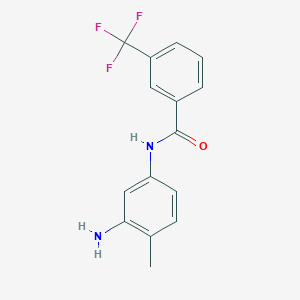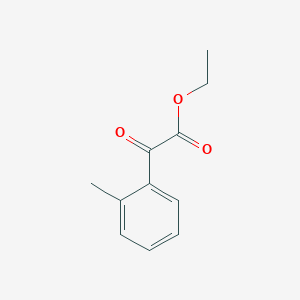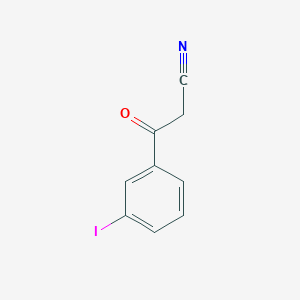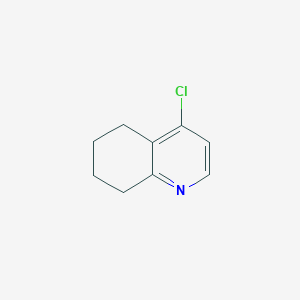
4-Cloro-5,6,7,8-tetrahidroquinolina
Descripción general
Descripción
4-Chloro-5,6,7,8-tetrahydroquinoline is a heterocyclic compound with the molecular formula C9H10ClN. It is a derivative of tetrahydroquinoline, where a chlorine atom is substituted at the 4th position.
Aplicaciones Científicas De Investigación
4-Chloro-5,6,7,8-tetrahydroquinoline has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its acetylcholinesterase inhibitory activity, which is relevant in the context of Alzheimer’s disease.
Materials Science: It serves as a precursor for the synthesis of advanced materials with specific electronic properties.
Mecanismo De Acción
Target of Action
The primary target of 4-Chloro-5,6,7,8-tetrahydroquinoline is acetylcholinesterase , an enzyme that plays a crucial role in nerve function . This compound interacts with acetylcholinesterase, inhibiting its activity and thereby affecting the transmission of nerve signals .
Mode of Action
4-Chloro-5,6,7,8-tetrahydroquinoline acts as an acetylcholinesterase inhibitor . By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system . This results in an increase in the concentration of acetylcholine, enhancing nerve signal transmission .
Biochemical Pathways
The inhibition of acetylcholinesterase by 4-Chloro-5,6,7,8-tetrahydroquinoline affects the cholinergic pathway . This pathway involves the transmission of nerve signals using acetylcholine as a neurotransmitter . By preventing the breakdown of acetylcholine, this compound enhances the signal transmission in this pathway .
Result of Action
The inhibition of acetylcholinesterase by 4-Chloro-5,6,7,8-tetrahydroquinoline leads to an increase in the concentration of acetylcholine in the synaptic cleft . This results in enhanced nerve signal transmission, which can have various effects depending on the specific nerves involved .
Análisis Bioquímico
Biochemical Properties
4-Chloro-5,6,7,8-tetrahydroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 4-Chloro-5,6,7,8-tetrahydroquinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, 4-Chloro-5,6,7,8-tetrahydroquinoline can alter the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 4-Chloro-5,6,7,8-tetrahydroquinoline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, affecting the metabolism of other compounds. Furthermore, 4-Chloro-5,6,7,8-tetrahydroquinoline can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-5,6,7,8-tetrahydroquinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-5,6,7,8-tetrahydroquinoline remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-Chloro-5,6,7,8-tetrahydroquinoline vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
4-Chloro-5,6,7,8-tetrahydroquinoline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates. This compound can affect metabolic flux and alter metabolite levels, thereby impacting overall metabolic homeostasis. The interactions with cofactors and other enzymes further modulate its metabolic effects .
Transport and Distribution
The transport and distribution of 4-Chloro-5,6,7,8-tetrahydroquinoline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism .
Subcellular Localization
4-Chloro-5,6,7,8-tetrahydroquinoline exhibits specific subcellular localization, which influences its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5,6,7,8-tetrahydroquinoline typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine with 1,4-dichlorobutane under an inert atmosphere at 25°C, using aluminum chloride as a catalyst . Another approach involves the lithiation of 5,6,7,8-tetrahydroquinoline followed by chlorination .
Industrial Production Methods: Industrial production methods for 4-Chloro-5,6,7,8-tetrahydroquinoline are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned laboratory methods to ensure higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the substituent introduced, various functionalized tetrahydroquinolines can be obtained.
Oxidation Products: Oxidation can lead to the formation of quinoline derivatives.
Reduction Products: Reduction typically yields tetrahydroquinoline derivatives with altered functional groups.
Comparación Con Compuestos Similares
2-Chlorotetrahydroquinoline: Similar in structure but with the chlorine atom at the 2nd position.
5,6,7,8-Tetrahydroquinoline: Lacks the chlorine substituent.
4,7-Dichloroquinoline: Contains two chlorine atoms at the 4th and 7th positions.
Uniqueness: 4-Chloro-5,6,7,8-tetrahydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4th position enhances its reactivity and potential as a pharmacophore in drug design .
Propiedades
IUPAC Name |
4-chloro-5,6,7,8-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEQYSUYGGYPRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449155 | |
| Record name | 4-chloro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133092-34-9 | |
| Record name | 4-chloro-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5,6,7,8-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
